1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine
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Overview
Description
1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine is a compound that belongs to the indole family, which is known for its diverse biological activities Indole derivatives are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine can be achieved through various synthetic routes. One common method involves the Fischer indolisation reaction, where aryl hydrazines react with ketones under acidic conditions to form indoles. This process can be followed by N-alkylation to introduce the amine group . The reaction conditions typically involve heating the reactants in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce fully saturated indole derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine involves its interaction with molecular targets such as serotonin receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter levels in the central nervous system. This modulation can lead to various pharmacological effects, including antidepressant and anxiolytic activities .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydrocyclopenta[b]indol-3(4H)-one: Known for its serotonin reuptake inhibition properties.
1,2,3-Trisubstituted indoles: These compounds have diverse biological activities and are used in drug discovery.
Uniqueness
1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine is unique due to its specific structural features and potential applications in medicinal chemistry. Its ability to interact with serotonin receptors makes it a valuable compound for the development of new therapeutic agents.
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1,2,3,4-tetrahydrocyclopenta[b]indol-6-amine |
InChI |
InChI=1S/C11H12N2/c12-7-4-5-9-8-2-1-3-10(8)13-11(9)6-7/h4-6,13H,1-3,12H2 |
InChI Key |
VHYZCAAHRKHAIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=CC(=C3)N |
Origin of Product |
United States |
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